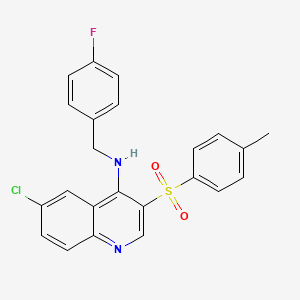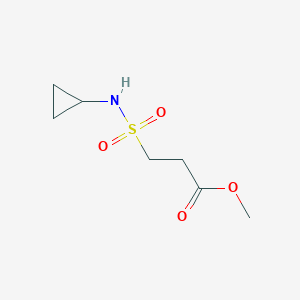
Methyl3-(cyclopropylsulfamoyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cyclopropylsulfamoyl)propanoate is a compound that has been explored in various research contexts, particularly in the synthesis of heterocycles and as a potential candidate for cytotoxic activity against tumor cell lines. The compound's structure, which includes a cyclopropyl group and a sulfamoyl moiety, allows for diverse chemical reactivity and the potential for biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, methyl triterpenoates have been converted into sulfamates and carbamoylsulfamates, with some derivatives showing cytotoxic activity against human tumor cell lines . Additionally, the synthesis of cyclopropyl-containing propanoic acids has been achieved through a series of reactions including cyclopropanation and hydrogenation, indicating the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure and conformational behavior of compounds similar to methyl 3-(cyclopropylsulfamoyl)propanoate have been studied. For example, the molecular structure of 3-methyl-3-phenyl-cyclopropene has been investigated using gas electron diffraction, revealing information about the conformational preferences of cyclopropyl-containing compounds . This information is valuable for understanding the structural aspects of methyl 3-(cyclopropylsulfamoyl)propanoate.
Chemical Reactions Analysis
Methyl 3-cyclopropyl-3-oxopropanoate, a compound with structural similarities, has been used in the synthesis of various heterocycles, demonstrating the reactivity of the cyclopropyl group in different chemical environments . These reactions include cyclization and substitution, leading to the formation of pyrroles, dihydropyridines, benzofurans, pyrazoles, and triazoles, showcasing the compound's utility in heterocyclic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analytical techniques. For instance, the structural study of an arylsulfonamide compound revealed insights into its supramolecular architecture and molecular surface electrostatic potential, which are important factors in understanding intermolecular interactions and reactivity . The crystal structures of sulfonamido-indolyl propanoates have been determined, providing information on the hydrogen bonding patterns and absolute structure, which are crucial for the understanding of the compound's physical properties and potential biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study explored the synthesis and cytotoxic activity of pentacyclic triterpenoid sulfamates , where compounds derived from various acids were converted into their corresponding sulfamates and carbamoylsulfamates. These compounds were screened for cytotoxic activity against human tumor cell lines, with some showing promising EC50 values. Methyl (3β) 3‐(aminosulfonyloxy)‐11‐oxo‐oleanoate, in particular, displayed significant cytotoxicity towards the human adenocarcinomic alveolar basal epithelial cell line A549, suggesting potential for cancer research (Sommerwerk, Heller, & Csuk, 2015).
Antimicrobial Agents
- Another study focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety , aimed at antimicrobial applications. Through various synthetic routes, compounds with potential as antimicrobial agents were developed. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating promising results and highlighting the potential of sulfamoyl-containing compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthetic Routes and Chemical Properties
- Research on synthetic routes towards derivatives of 3‐(Phenylsulfonimidoyl)propanoic acid described various strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate. This study provided insights into the synthetic versatility of sulfonimidoyl propanoates and their potential applications in medicinal chemistry and material science (Tye & Skinner, 2002).
Applications in Materials Science
- In the field of materials science, a study on the facile preparation of active glassy carbon electrodes with activated carbon and organic solvents highlighted the impact of solvent pretreatment on electrode kinetics, adsorption, and capacitance. This research suggested applications for Methyl 3-(cyclopropylsulfamoyl)propanoate and related compounds in enhancing the performance of electrochemical devices (Ranganathan, Kuo, & McCreery, 1999).
Eigenschaften
IUPAC Name |
methyl 3-(cyclopropylsulfamoyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)4-5-13(10,11)8-6-2-3-6/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSLEVVJKVBDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl3-(cyclopropylsulfamoyl)propanoate | |
CAS RN |
1216773-32-8 |
Source


|
| Record name | methyl 3-(cyclopropylsulfamoyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2519158.png)
![N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide](/img/structure/B2519159.png)
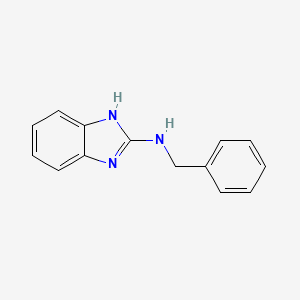
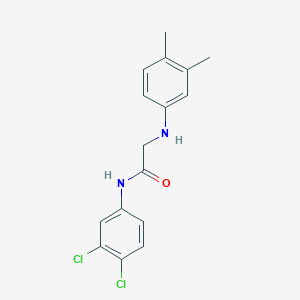



![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2519167.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)
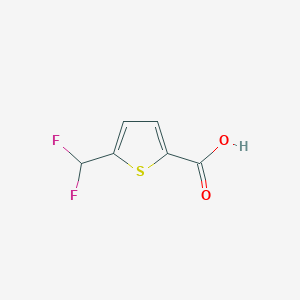
![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)
